![molecular formula C25H19ClF3N3OS B2510329 N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226453-99-1](/img/structure/B2510329.png)
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClF3N3OS and its molecular weight is 501.95. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on structurally related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has demonstrated the generation of 3-D arrays via multiple intermolecular interactions. These interactions include N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds and C–H···π, C–Cl···π, and C–O···π interactions, showcasing the compound's structural complexity and potential for forming stable molecular arrays (Boechat et al., 2011).
Antibacterial and Antitumor Activities
Several studies have synthesized derivatives with similar chemical frameworks to investigate their antibacterial and antitumor activities. For instance, derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer research (Yurttaş et al., 2015). Additionally, the antimicrobial activity of novel thiazolidinone and acetidinone derivatives against different micro-organisms has been explored, indicating these compounds' potential as antibacterial agents (Mistry et al., 2009).
Anticonvulsant Activity
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, closely related to the chemical structure of interest, has shown anticonvulsant activity. This suggests potential applications in developing treatments for seizure disorders (Aktürk et al., 2002).
Corrosion Inhibition
The inhibitory properties of benzimidazole derivatives for carbon steel in a corrosive solution have been studied, indicating the chemical framework's utility in protecting materials from corrosion. This application is particularly relevant in industrial settings where material longevity is crucial (Rouifi et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3OS/c1-16-8-10-17(11-9-16)22-14-30-24(32(22)21-7-2-4-18(12-21)25(27,28)29)34-15-23(33)31-20-6-3-5-19(26)13-20/h2-14H,15H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMCUELDKCKMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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